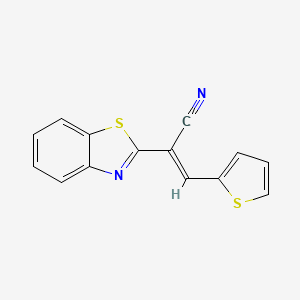

(2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a heterocyclic acrylonitrile derivative featuring a benzothiazole moiety linked to a thiophene ring via an α,β-unsaturated nitrile group. Its synthesis typically involves a microwave-assisted Knoevenagel condensation of 2-cyanomethyl-1,3-benzothiazole with thiophene-2-carboxaldehyde, yielding high efficiency (92%) under optimized conditions . The compound exhibits a planar conformation due to conjugation across the acrylonitrile bridge, as inferred from crystallographic analogs like (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile, which shows intramolecular hydrogen bonding and π-stacking interactions .

Biological studies highlight its role as a precursor for antimicrobial, anticancer, and antioxidant agents. Derivatives of this scaffold demonstrate moderate to potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with IC₅₀ values ranging from 12–45 μM .

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S2/c15-9-10(8-11-4-3-7-17-11)14-16-12-5-1-2-6-13(12)18-14/h1-8H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKXLUSHRAEUAI-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s electronic properties also make it suitable for use in organic electronics, where it can facilitate charge transport and light emission.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the acrylonitrile backbone. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitrile, nitro): Enhance reactivity and binding to enzymatic targets but may increase cytotoxicity .

- Thiophene vs. Aryl Substitutents : Thiophene’s sulfur atom improves π-stacking and polar interactions, contributing to antimicrobial efficacy .

- Reactive Acrylonitrile Moieties : Compounds like CCG-63802 exhibit potent inhibition but require careful handling due to covalent cysteine binding .

Crystallographic and Computational Insights

- Planarity : The benzothiazole-thiophene core adopts a near-planar conformation, validated by SHELX-refined structures of analogs .

- Hydrogen Bonding: Dimethylamino analogs form N–H···S interactions, while thiophene derivatives rely on C–H···π contacts for crystal packing .

- Software Tools : Mercury and ORTEP-3 visualize stacking interactions and electron density maps, aiding in SAR studies .

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile , known for its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of benzothiazole and thiophene exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory cytokines.

- Antimicrobial Properties : Some derivatives have been evaluated for their effectiveness against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including our compound of interest.

Case Study: Cell Line Evaluation

A study investigated the effects of various benzothiazole compounds on human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The following results were observed:

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|---|---|

| 1 | 75 | 15 | 150 | 120 |

| 2 | 60 | 30 | 100 | 80 |

| 4 | 40 | 50 | 50 | 40 |

The compound exhibited significant inhibition of cell viability at higher concentrations and promoted apoptosis in both cell lines. The reduction in IL-6 and TNF-α levels indicates its anti-inflammatory potential alongside anticancer effects .

The mechanism by which (2E)-2-(1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile exerts its biological effects involves:

- Inhibition of Key Signaling Pathways : Studies suggest that it inhibits the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

- Cytokine Modulation : The compound's ability to lower inflammatory cytokines suggests a dual role in combating cancer and inflammation .

Other Biological Activities

In addition to anticancer properties, benzothiazole derivatives have been explored for various other activities:

- Antimicrobial Effects : Some studies have indicated that these compounds can exhibit antibacterial and antifungal properties.

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.